molecular formula C6H7N5 B8144942 1H-pyrazolo[3,4-b]pyridine-4,5-diamine

1H-pyrazolo[3,4-b]pyridine-4,5-diamine

Cat. No.: B8144942
M. Wt: 149.15 g/mol
InChI Key: AMJCTMMWPCCNHD-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-4,5-diamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1H-pyrazolo[3,4-b]pyridine-4,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach is the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of the synthetic strategies used to produce this compound.

Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired properties of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,7H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJCTMMWPCCNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C=NNC2=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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